N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiophene ring, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Thiophene Ring: The thiophene ring can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Final Amidation: The final step involves the amidation of the benzofuran derivative with 2-chlorophenylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding assays.
Material Science: Investigated for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It may also interact with cell surface receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
- N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
- N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-indole-2-carboxamide
Uniqueness
This compound is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with improved efficacy and selectivity.
Properties
Molecular Formula |
C21H16ClNO2S |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16ClNO2S/c1-14-16-8-2-5-11-19(16)25-20(14)21(24)23(13-15-7-6-12-26-15)18-10-4-3-9-17(18)22/h2-12H,13H2,1H3 |
InChI Key |
NAUAEDBTAGCVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CS3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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